4-Formylbenzenesulfonamide
Overview
Description
4-Formylbenzenesulfonamide is an organic compound with the molecular formula C7H7NO3S. It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH2). This compound is known for its applications in organic synthesis and various scientific research fields .
Mechanism of Action
Target of Action
The primary target of 4-Formylbenzenesulfonamide, like other sulfonamides, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It is a structural analogue of p-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the active site of the enzyme, it prevents PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and multiplication .
Biochemical Pathways
The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disrupts the production of essential nucleotides for DNA synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the proliferation of bacteria .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 4-Formylbenzenesulfonamide belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
It is known that sulfonamides can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Formylbenzenesulfonamide involves the reduction of 4-cyanobenzenesulfonamide. The procedure includes the following steps :
- A mixture of 4-cyanobenzenesulfonamide, formic acid, and Raney nickel alloy is heated under reflux.
- The reaction mixture is then filtered, and the filtrate is evaporated to obtain the crude product.
- The crude product is purified by recrystallization from ethanol and water.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: 4-Sulfamoylbenzoic acid.
Reduction: 4-Hydroxymethylbenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Formylbenzenesulfonamide is utilized in several scientific research areas :
Chemistry: As a reagent in organic synthesis to produce a wide range of compounds.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Fluorobenzenesulfonamide
- 4-Chlorobenzenesulfonamide
- 4-Methylbenzenesulfonamide
Comparison: 4-Formylbenzenesulfonamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other benzenesulfonamides. This makes it particularly useful in specific synthetic applications and research studies .
Biological Activity
4-Formylbenzenesulfonamide, also known as 4-sulfamoylbenzaldehyde, is an organic compound characterized by a sulfonamide group attached to an aromatic aldehyde. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a benzene ring substituted with a formyl group (-CHO) and a sulfonamide group (-SO2NH2). The presence of these functional groups contributes to its reactivity and biological interactions.
1. Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs) and cyclooxygenase (COX) enzymes.
- Carbonic Anhydrase Inhibition : A study reported that derivatives of benzenesulfonamides, including this compound, displayed potent inhibitory activity against human carbonic anhydrases (hCAs). The inhibition constants () for specific isoforms were noted, indicating the compound's potential in treating conditions like glaucoma and edema where CAs are implicated .
- Cyclooxygenase Inhibition : Another investigation highlighted that certain derivatives of this compound showed COX-2 inhibitory activity. For instance, a related compound exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that modifications to the structure can enhance anti-inflammatory properties .
2. Anticancer Activity
Several studies have explored the anticancer potential of this compound and its derivatives:
- Cell Proliferation Inhibition : A derivative was tested against triple-negative breast cancer cell lines (MDA-MB-231), demonstrating significant antiproliferative effects. The compound's ability to inhibit cell growth was attributed to its interaction with specific molecular targets involved in cancer progression .
- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. This suggests that this compound could serve as a lead compound for developing new anticancer agents.
Case Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on various benzenesulfonamide derivatives, including this compound. The findings indicated that modifications at the para position significantly influenced COX-2 inhibitory activity. Compounds with specific substituents showed enhanced potency compared to others .
Compound | Substituent | COX-2 Inhibition (%) |
---|---|---|
A | -OCH3 | 47.1 |
B | -Cl | 35.5 |
C | -Br | 28.0 |
Case Study 2: Antiviral Activity
In another study focused on HIV protease inhibitors, derivatives containing the sulfonamide moiety were synthesized and evaluated for their antiviral properties. Some compounds exhibited sub-nanomolar inhibitory potency against wild-type HIV protease, showcasing the versatility of sulfonamide derivatives in medicinal chemistry .
Properties
IUPAC Name |
4-formylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUKVSTMLHXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186114 | |
Record name | 4-Sulfamoylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-35-5 | |
Record name | 4-Sulfamoylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Sulfamoylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FORMYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H09AK2C6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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